4-(4-Nitrophenyl)-3-morpholinone-d4
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Overview
Description
4-(4-Nitrophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-Nitrophenyl)-3-morpholinone. This compound is characterized by the presence of a nitrophenyl group attached to a morpholinone ring. The deuterium atoms in the compound make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the morpholinone ring. The nitration process is carried out using dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then isolated and reacted with morpholine under specific conditions to form the morpholinone ring.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as thiomorpholine can be used in nucleophilic aromatic substitution reactions.
Major Products
Reduction: The major product is 4-(4-Aminophenyl)-3-morpholinone.
Substitution: Depending on the substituent introduced, various derivatives of 4-(4-Nitrophenyl)-3-morpholinone can be formed.
Scientific Research Applications
4-(4-Nitrophenyl)-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Utilized in studies involving enzyme kinetics and as a substrate in biochemical assays.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The morpholinone ring provides stability and enhances the compound’s interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4, used in various chemical reactions.
4-(4-Nitrophenyl)thiomorpholine: A similar compound with a sulfur atom in the morpholine ring, used in medicinal chemistry.
4-Nitrophenyl palmitate: Used in biochemical assays as a substrate.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior and interactions at the molecular level.
Properties
CAS No. |
1330180-47-6 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
226.224 |
IUPAC Name |
4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D |
InChI Key |
OWMGEFWSGOTGAU-RHQRLBAQSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4-(3-Oxo-4-morpholinyl)nitrobenzene-d4; 4-(4-Nitrophenyl)-3-oxomorpholine-d4; 4-(4-Nitrophenyl)morpholin-3-one-d4; |
Origin of Product |
United States |
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